molecular formula C12H17NO2S B1469471 Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate CAS No. 1335140-16-3

Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate

Cat. No. B1469471
M. Wt: 239.34 g/mol
InChI Key: KOTIMFAYIFZFIR-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.33 . It’s also known as Propanoic acid, 2-[(3-aminophenyl)thio]-2-methyl-, ethyl ester .


Synthesis Analysis

The synthesis of compounds similar to Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate, such as thioxopyrimidines and their condensed analogs, often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate consists of a propanoic acid backbone with a 3-aminophenylthio group and a methyl group attached to the second carbon atom. An ethyl ester group is also attached to the carboxyl group of the propanoic acid backbone .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate are not available in the retrieved data, compounds with similar structures, such as 2-aminothiazoles, have been studied extensively. These compounds have been found to participate in a variety of reactions, including Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Transformation into Ethyl 2-Aminopropenoate: Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate is transformed into ethyl 2-aminopropenoate with 3-phenylthio or 3-ethoxy substituent upon treatment with thiophenol or sodium (or lithium) ethoxide in ethanol. This process was explored in the synthesis and reaction with nucleophiles, indicating the compound's versatility in organic synthesis (Kakimoto et al., 1982).

Crystal Structure and Interactions

  • Study of Molecular Interactions: Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, demonstrates unusual N⋯π and O⋯π interactions, contributing to a deeper understanding of crystal packing and molecular interactions. Such insights are crucial in materials science and drug design (Zhang et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition Properties: Derivatives of ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate exhibit significant corrosion inhibition efficiency. This is particularly true for Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, which has been studied for its efficiency in preventing corrosion of metals in acidic environments, a crucial application in industrial chemistry (Djenane et al., 2019).

Industrial Applications

  • Applications in Industry: Certain derivatives synthesized from ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate, such as thio-1,3,4-oxadiazol-2-yl derivatives, have industrial applications. These compounds have been studied for their chemical structure, thermal stability, and potential use in photoelectronic devices (Shafi et al., 2021).

Potential Antimicrobial Properties

  • Antimicrobial Activity of Derivatives: Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, related to the compound , show promising antimicrobial properties. These properties indicate potential applications in pharmaceuticals and healthcare (Prasad et al., 2017).

Future Directions

The future directions for research on Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate and similar compounds could involve further exploration of their diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . Additionally, the development of new effective methods for their synthesis could be a promising area of research .

properties

IUPAC Name

ethyl 2-(3-aminophenyl)sulfanyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-4-15-11(14)12(2,3)16-10-7-5-6-9(13)8-10/h5-8H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTIMFAYIFZFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NA Tamayo, MP Bourbeau, JR Allen… - Journal of Medicinal …, 2022 - ACS Publications
Chromosomal instability (CIN) is a hallmark of cancer that results from errors in chromosome segregation during mitosis. Targeting of CIN-associated vulnerabilities is an emerging …
Number of citations: 4 pubs.acs.org
X Dou, D Nath, H Shin, E Nurmemmedov… - Journal of medicinal …, 2020 - ACS Publications
Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium; agonism of PPARα with genetic or …
Number of citations: 7 pubs.acs.org

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